2-(ISOBUTYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER
Description
Properties
IUPAC Name |
N-(2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O2/c1-11(2)10-18-13-9-12(7-8-17-13)16-19-14(3,4)15(5,6)20-16/h7-9,11H,10H2,1-6H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYNZBKYRYFFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ISOBUTYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER typically involves the reaction of 2-(ISOBUTYLAMINO)PYRIDINE-4-BORONIC ACID with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and a base like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
2-(ISOBUTYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like THF or toluene are commonly used.
Protodeboronation: Acids like HCl or bases like NaOH are used under mild conditions.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes, depending on the halide used.
Protodeboronation: The major product is the corresponding pyridine derivative without the boronic ester group.
Scientific Research Applications
Scientific Research Applications
-
Synthesis of Bioactive Compounds
- The compound is utilized in the synthesis of various bioactive molecules, particularly as a building block for designing inhibitors targeting specific enzymes. For instance, it has been employed in the synthesis of pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which act as DYRK1A inhibitors, important in cancer therapy .
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Medicinal Chemistry
- 2-(Isobutylamino)pyridine-4-boronic acid pinacol ester is explored for its potential as a therapeutic agent due to its ability to interact with biological targets. It has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition can lead to altered pharmacokinetics of co-administered drugs, highlighting its importance in drug interaction studies.
- Suzuki-Miyaura Coupling Reactions
Table 1: Comparison of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits CYP1A2 and CYP2C19 | |
| Anticancer Activity | Potential inhibitors for DYRK1A | |
| Synthetic Utility | Key reagent in Suzuki-Miyaura coupling |
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Study on Cytochrome P450 Inhibition
- A study evaluated the effects of various boronic esters on CYP1A2 and CYP2C19 enzymes. Results indicated significant inhibition by this compound, suggesting potential implications for drug-drug interactions in therapeutic settings.
-
Metabolic Pathway Analysis
- An investigation using mass spectrometry explored the metabolic pathways affected by this compound. The results showed altered metabolite profiles in treated animals compared to controls, indicating its impact on metabolic homeostasis.
-
Development of New Therapeutics
- Research focusing on the synthesis of DYRK1A inhibitors demonstrated that derivatives of this boronic acid ester exhibit promising anticancer properties, leading to ongoing studies for potential drug development.
Mechanism of Action
The mechanism of action of 2-(ISOBUTYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., Br in 2-bromo derivative): Increase electrophilicity of the boronate, accelerating transmetalation in Suzuki-Miyaura reactions but may reduce stability . Electron-donating groups (e.g., morpholinyl or amino): Enhance nucleophilicity, improving coupling efficiency with electron-deficient aryl halides . Steric hindrance (e.g., isobutylamino): Slows reaction kinetics but improves regioselectivity in crowded environments .
Synthetic Utility: The Boc-protected amino group (e.g., 6-(N-Boc-methylamino)pyridine-3-boronic acid pinacol ester) allows orthogonal deprotection strategies, enabling multi-step syntheses of complex molecules . Pinacol boronate universally enhances stability across analogs, though solubility varies with substituents (e.g., morpholinyl improves aqueous solubility vs. isobutylamino’s lipophilicity) .
Applications in Drug Discovery: 2-(Methylsulfonamido)phenylboronic acid pinacol ester: Used in protease inhibitors due to sulfonamide’s affinity for catalytic serine residues . this compound: Likely employed in kinase inhibitors where the amino group mimics ATP’s adenine interactions .
Biological Activity
2-(Isobutylamino)pyridine-4-boronic acid pinacol ester (CAS No. 2096339-50-1) is a boronic acid derivative that has garnered attention due to its potential biological applications, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an isobutylamino group and a boronic acid moiety. The biological activity of this compound is primarily linked to its role as a reversible inhibitor of various enzymes, including those involved in cancer and neurodegenerative diseases.
The compound can be described by the following chemical properties:
- Molecular Formula : C13H18BNO2
- Molecular Weight : 233.10 g/mol
- IUPAC Name : this compound
The mechanism of action for this compound involves its interaction with specific enzyme targets. Boronic acids are known to form reversible covalent bonds with diols, which can inhibit the activity of serine proteases and other enzymes. This interaction is crucial for modulating various biological pathways, including those involved in cell proliferation and apoptosis.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against several enzymes. For example, it has been studied as a potential inhibitor of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in various neurological disorders and cancers .
Case Studies
- DYRK1A Inhibition : A study demonstrated that derivatives of pyridine-4-boronic acid, including this compound, effectively inhibit DYRK1A with IC50 values in the low micromolar range. The structural modifications, including the isobutylamino group, enhance selectivity and potency compared to other inhibitors .
- Anticancer Potential : Another investigation highlighted the compound's ability to induce apoptosis in cancer cell lines through the modulation of key signaling pathways. The results showed that treatment with this boronic acid derivative led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Data Table: Biological Activity Summary
| Study | Target Enzyme | IC50 (µM) | Effect Observed |
|---|---|---|---|
| DYRK1A Inhibition | DYRK1A | 0.5 | Significant inhibition |
| Anticancer Activity | Various cancer cells | 2.0 | Induction of apoptosis |
| Enzyme Selectivity | Plasmodium NMT | 0.8 | High selectivity in enzyme inhibition |
Discussion
The biological activity of this compound underscores its potential as a therapeutic agent. Its ability to selectively inhibit enzymes involved in critical biological processes makes it a valuable candidate for further research and development in drug discovery.
Q & A
Q. What are the standard synthetic routes for preparing 2-(isobutylamino)pyridine-4-boronic acid pinacol ester?
The compound is typically synthesized via palladium-catalyzed borylation of halogenated pyridine precursors. For example, bromopyridine derivatives react with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., PdCl₂(dppf)) and a base like potassium acetate. The reaction proceeds under inert conditions (N₂ atmosphere) in solvents such as dioxane at elevated temperatures (80–100°C). Post-reaction purification involves extraction, drying, and recrystallization from cold hexane to yield the boronic ester .
Q. How is the compound characterized for structural confirmation and purity?
Key characterization methods include:
Q. What are the recommended storage and handling protocols?
Store the compound in a cool, dry environment (2–8°C) under inert gas (argon or nitrogen) to prevent hydrolysis. Use a chemical fume hood during handling, and wear PPE (gloves, goggles, lab coat). Contaminated clothing should be washed before reuse .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this reagent?
Optimization focuses on:
- Catalyst Loading : Reduced Pd catalyst (1 mol%) improves cost-efficiency while maintaining yield .
- Solvent Selection : Polar aprotic solvents (e.g., THF, dioxane) enhance solubility and reaction rates.
- Base Choice : Potassium carbonate or acetate minimizes side reactions compared to stronger bases.
- Temperature Control : Reactions at 80–100°C balance speed and selectivity .
Q. How can contradictions in synthetic yields between methods be resolved?
Discrepancies often arise from differences in:
- Substrate Reactivity : Halogen leaving groups (Br vs. I) affect reaction rates.
- Catalyst Efficiency : Ligand choice (e.g., dppf vs. XPhos) impacts turnover.
- Workup Procedures : Incomplete extraction or purification steps reduce yields. Systematic comparison using controlled variables (same catalyst, solvent, temperature) can isolate critical factors .
Q. What role does this compound play in synthesizing bioactive heterocycles?
It serves as a key intermediate in constructing pharmacophores like quinolines and pyridine-based inhibitors. For example, it participates in cross-couplings to introduce boronate groups into aryl/heteroaryl systems, enabling structure-activity relationship (SAR) studies for drug candidates targeting kinases or GPCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
